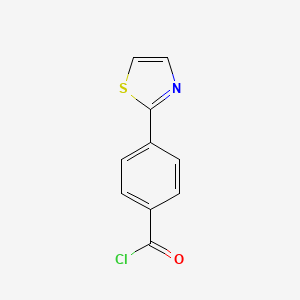

4-(1,3-Thiazol-2-YL)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Thiazol-2-YL)benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-YL)benzoyl chloride typically involves the reaction of 4-(1,3-thiazol-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:

4-(1,3-Thiazol-2-YL)benzoic acid+Thionyl chloride→4-(1,3-Thiazol-2-YL)benzoyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The benzoyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives:

These reactions typically proceed via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, and (2) chloride elimination.

Reactivity of the Thiazole Ring

The thiazole moiety participates in electrophilic substitution and coordination reactions:

Electrophilic Substitution

-

Nitration : Concentrated HNO3/H2SO4 at 0°C selectively nitrates the thiazole ring at the 5-position.

-

Halogenation : NBS or Cl2 in acetic acid introduces halogens at the 4-position of the thiazole.

Coordination Chemistry

The sulfur and nitrogen atoms in the thiazole ring form complexes with transition metals:

text4-(Thiazol-2-YL)benzoyl chloride + [PdCl2(PPh3)2] → Pd(II) complex (λmax = 420 nm)

These complexes exhibit catalytic activity in cross-coupling reactions.

Stability and Decomposition

The compound demonstrates sensitivity to moisture and heat:

| Condition | Observation | Implications |

|---|---|---|

| Ambient humidity | Hydrolysis to benzoic acid (t1/2 = 2 hrs) | Requires anhydrous storage |

| >100°C | Decomposition to CO, CO2, and SO2 | Avoid high-temperature processing |

| UV light (254 nm) | Radical formation | Photoreactive; handle under inert atmosphere |

Thermogravimetric analysis (TGA) shows 15% mass loss at 150°C under nitrogen .

Industrial-Scale Modifications

Process optimization for large-scale reactions:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DCM | Toluene (lower toxicity) |

| Temperature Control | Ice bath | Jacketed reactor with PID control |

| Purification | Column chromatography | Crystallization (EtOAc/hexane) |

| Yield Improvement | 75–85% | 88–92% (continuous flow process) |

Continuous flow systems reduce reaction times from 6 hours to 15 minutes while maintaining >90% conversion .

Recent Methodological Advances

Innovative applications in polymer chemistry (2023):

-

Photoinitiated Polymerization : Acts as a co-initiator with Irgacure 2959 in UV-curable resins (λ = 365 nm).

-

Grafting Efficiency : 82% styrene incorporation in PMMA matrices.

This compound’s dual reactivity (acyl chloride + heterocycle) makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Continued research focuses on exploiting its unique electronic properties for asymmetric catalysis and green chemistry applications.

Scientific Research Applications

Medicinal Chemistry

4-(1,3-Thiazol-2-YL)benzoyl chloride exhibits promising pharmacological properties that have been extensively studied for potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial efficacy against various pathogens. For instance, compounds derived from benzoyl chloride have shown potent activity against Candida albicans and other bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong effectiveness .

- Anticancer Properties : Studies have highlighted its potential in cancer treatment. The compound's derivatives have been shown to enhance the cytotoxic effects of standard chemotherapeutics like doxorubicin against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .

- Anti-inflammatory Effects : Certain thiazole derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The structural characteristics of these compounds allow for specific interactions with biological targets involved in inflammation pathways .

Materials Science

In materials science, this compound is utilized in the development of advanced materials:

- Organic Semiconductors : The compound is explored for its role in organic electronics, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties are attributed to the thiazole moiety, which can enhance charge transport in organic materials .

- Polymer Chemistry : It serves as a building block in the synthesis of various polymeric materials. The incorporation of thiazole units into polymers can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Biological Studies

The compound is also significant in biological research:

- Biochemical Probes : this compound is investigated for its interactions with biological macromolecules. These studies help elucidate the mechanisms of action and potential pathways through which these compounds exert their effects on living systems .

- Urease Inhibition Studies : Recent research has focused on the synthesis of bi-heterocyclic compounds derived from this thiazole derivative, demonstrating potent urease inhibition. Such compounds could have implications in treating infections caused by urease-producing bacteria .

Case Studies

Several case studies illustrate the practical applications of 4-(1,3-thiazol-2-y)benzoyl chloride:

- Antimicrobial Efficacy : A study demonstrated that a derivative effectively reduced bacterial load in infected animal models when administered orally. This highlights its potential as a therapeutic agent against infections.

- Cancer Treatment Synergy : Another investigation focused on the compound's synergistic effects with standard chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting a viable approach to overcoming drug resistance .

- Urease Inhibition : A recent study synthesized novel bi-amides derived from 4-(1,3-thiazol-2-y)benzoyl chloride and evaluated their urease inhibitory activity. The most promising compound exhibited an IC50 value significantly lower than that of standard thiourea, indicating strong potential for therapeutic applications .

Data Summary

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-YL)benzoyl chloride is primarily related to its reactivity towards nucleophiles. The benzoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable derivatives. In biological systems, this reactivity can be harnessed to modify proteins, enzymes, or other biomolecules, potentially altering their function or activity.

Comparison with Similar Compounds

Benzoyl Chloride: A simpler analogue without the thiazole ring, used in similar nucleophilic substitution reactions.

4-(1,3-Thiazol-2-YL)benzoic Acid: The precursor to 4-(1,3-Thiazol-2-YL)benzoyl chloride, lacking the reactive chloride group.

Thiazole Derivatives: Compounds containing the thiazole ring, used in various applications due to their unique chemical properties.

Uniqueness: this compound is unique due to the combination of the benzoyl chloride group and the thiazole ring. This combination imparts distinct reactivity and properties, making it valuable in both synthetic and applied chemistry.

Biological Activity

4-(1,3-Thiazol-2-YL)benzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzoyl chloride moiety enhances its reactivity and potential for forming various derivatives that can exhibit improved biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : A series of synthesized thiazole derivatives showed high activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial efficacy .

- Antifungal Activity : Compounds derived from thiazole structures also displayed antifungal activity against strains such as Candida albicans and Aspergillus niger, with significant inhibition zones observed in bioassays .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tubulin polymerization:

- Mechanism of Action : Certain thiazole derivatives have been identified as effective tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cell lines. For example, one study highlighted a compound that induced G2/M phase arrest in SGC-7901 cells through inhibition of tubulin assembly .

- Cell Lines Tested : The antiproliferative effects were evaluated in several human cancer cell lines, with IC50 values reported in the submicromolar range for the most potent compounds. This suggests a promising therapeutic application for thiazole-based compounds in cancer treatment .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Compounds containing thiazole moieties have shown promising results as AChE inhibitors, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer’s. For instance, specific derivatives exhibited IC50 values as low as 2.7 µM against AChE .

- Monoamine Oxidase (MAO) Inhibition : Some thiazole derivatives also demonstrated significant inhibitory activity against MAO-B enzymes, which play a role in neuroprotection and mood regulation .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:

- Study on Tubulin Inhibitors : A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested for their ability to inhibit tubulin polymerization. The most potent compound induced significant defects in microtubule assembly and was found to bind effectively at the colchicine site on tubulin .

- AChE Inhibitory Studies : Research focusing on coumarin-thiazole hybrids demonstrated that certain compounds could effectively inhibit AChE with promising implications for Alzheimer’s treatment .

Properties

CAS No. |

257876-09-8 |

|---|---|

Molecular Formula |

C10H6ClNOS |

Molecular Weight |

223.68 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)benzoyl chloride |

InChI |

InChI=1S/C10H6ClNOS/c11-9(13)7-1-3-8(4-2-7)10-12-5-6-14-10/h1-6H |

InChI Key |

KYKTXCJYKKOKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.